Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate
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Overview
Description
Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxycarbonylamino group, and a cyclopentene ring. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate typically involves the reaction of a cyclopentene derivative with tert-butyl carbamate and benzyloxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate linkage. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopentene ring and tert-butyl group contribute to the overall binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate: This compound has a hydroxymethyl group instead of the benzyloxycarbonylamino group.
Tert-butyl N-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate: Similar to the previous compound but with a different stereochemistry.
Uniqueness
Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate is unique due to the presence of the benzyloxycarbonylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and can be used to introduce additional functionality through further chemical modifications .
Properties
Molecular Formula |
C18H24N2O4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzyl N-[(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-10,14-15H,11-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15-/m0/s1 |
InChI Key |
MDMUXXADWNREFP-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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